trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol
Overview
Description
trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol: is a chemical compound with the molecular formula C12H17NO2 It is characterized by the presence of a cyclobutane ring, an ethoxyphenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol typically involves the [2+2] cycloaddition reaction, which is a common method for creating cyclobutane rings . The reaction conditions often include the use of suitable catalysts and solvents to facilitate the formation of the cyclobutane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or imines.
Substitution: The ethoxyphenyl group can participate in substitution reactions, where the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or other organic groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various amines.
Scientific Research Applications
Chemistry: In chemistry, trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology: In biological research, this compound may be used to study the effects of cyclobutane-containing molecules on biological systems. Its interactions with proteins and enzymes can provide insights into molecular mechanisms.
Medicine: In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.
Industry: In industrial applications, this compound can be used in the synthesis of materials with unique properties. Its ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The cyclobutane ring and the ethoxyphenyl group play crucial roles in binding to these targets, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
- trans-2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol
- trans-2-[(2-Propoxyphenyl)amino]cyclobutan-1-ol
- trans-2-[(2-Butoxyphenyl)amino]cyclobutan-1-ol
Comparison: Compared to these similar compounds, trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The differences in the alkoxy groups (methoxy, propoxy, butoxy) can lead to variations in physical and chemical properties, affecting their applications and effectiveness in different contexts.
Properties
IUPAC Name |
(1R,2R)-2-(2-ethoxyanilino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12-6-4-3-5-10(12)13-9-7-8-11(9)14/h3-6,9,11,13-14H,2,7-8H2,1H3/t9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQIHGBFHMHRQK-MWLCHTKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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